Conantokin G - 93438-65-4

Conantokin G

Catalog Number: EVT-354952
CAS Number: 93438-65-4
Molecular Formula: C88H138N26O44
Molecular Weight: 2264.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Conantokin G is a 17-amino acid peptide toxin originally isolated from the venom of the marine cone snail Conus geographus [, , , , , ]. It belongs to the conantokin family of peptides, characterized by the presence of multiple γ-carboxyglutamic acid (Gla) residues [, , , , , ]. These Gla residues play a crucial role in the peptide's structure and function, particularly in its interaction with divalent cations like calcium [, , , , , ]. Conantokin G has garnered significant attention in scientific research due to its potent and selective antagonism of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor found in the central nervous system [, , , , , , , , , , ].

Conantokin T

  • Relevance: Conantokin T's structural similarity, shared mechanism of action, and distinct subunit selectivity profile compared to Conantokin G make it a valuable tool for investigating the structure-function relationships of conantokins and their interactions with NMDA receptors. [, , ] Notably, while both peptides adopt α-helical structures, Conantokin G requires divalent cations for this conformation, while Conantokin T does not. [] Additionally, (113)Cd-NMR studies have revealed distinct metal binding behaviors, with Conantokin G possessing four binding sites compared to Conantokin T's single site. []

Conantokin R[1-17]

  • Compound Description: Conantokin R[1-17] is a truncated, 17-amino acid analog of Conantokin R, another naturally occurring conantokin. This peptide retains the N-terminal 17 amino acids of Conantokin R, including several gamma-carboxyglutamic acid (Gla) residues. [] Similar to Conantokin G, Conantokin R[1-17] displays antagonistic activity at NMDA receptors. []
  • Relevance: Conantokin R[1-17], while structurally similar to Conantokin G, exhibits a broader subunit selectivity profile. [] This distinction highlights the importance of specific structural elements within the conantokin family for defining their interactions with various NMDA receptor subtypes. Comparing the activities and binding properties of Conantokin R[1-17] with Conantokin G provides valuable insights into the structure-activity relationships within this family of peptides. []

Ala-Conantokin G

  • Compound Description: Ala-Conantokin G is a synthetic analog of Conantokin G, where all non-essential amino acids are substituted with alanine residues. Notably, it lacks the gamma-carboxyglutamic acid (Gla) residues characteristic of Conantokin G. [, ] Despite these modifications, Ala-Conantokin G retains the ability to bind to NMDA receptors, although with lower affinity compared to Conantokin G. [, ]

Con-G[S16Y]

  • Compound Description: Con-G[S16Y] is a synthetic analog of Conantokin G with a single amino acid substitution: serine at position 16 is replaced with tyrosine. This modification is thought to introduce a potential site for radioiodination, facilitating its use in binding studies. []
  • Relevance: Con-G[S16Y] demonstrates that modifications to the Conantokin G sequence can be tolerated while retaining some ability to interact with NMDA receptors. [] This observation, along with the development of Ala-Conantokin G and other analogs, underlines the potential for designing conantokin derivatives with tailored pharmacological properties. [, ]

Con-G[L5A] and d-γ-Con-G

  • Compound Description: Con-G[L5A] is a synthetic analog of Conantokin G with leucine at position 5 substituted with alanine. Conversely, d-γ-Con-G refers to the all-D-amino acid enantiomer of Conantokin G. Both analogs were designed to investigate the importance of specific structural features for the biological activity of Conantokin G. []
  • Relevance: Importantly, both Con-G[L5A] and d-γ-Con-G are inactive at NMDA receptors, highlighting the critical role of both chirality and specific amino acid residues in Conantokin G's interaction with its target. [] These inactive analogs serve as valuable negative controls in pharmacological studies, further emphasizing the specific structural requirements for Conantokin G's activity.
Synthesis Analysis

The synthesis of omega-conotoxin GVIA has been achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the assembly of peptides in a stepwise manner on a solid support, facilitating the incorporation of specific amino acids. Key steps in the synthesis include:

  • Fmoc Chemistry: The use of Fmoc (9-fluorenylmethoxycarbonyl) protects the amino group during synthesis. The deprotection occurs at each cycle to allow for the addition of the next amino acid.
  • Cyclization: Post-synthesis, cyclization is necessary to form the disulfide bonds characteristic of conotoxins. This can be achieved through oxidative folding or by using chemical reagents that promote disulfide bond formation.
  • Purification: The synthesized peptides are typically purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and impurities.

Recent studies have highlighted advancements in synthesis strategies, including the use of microwave-assisted techniques to enhance reaction rates and yields .

Molecular Structure Analysis

The molecular structure of omega-conotoxin GVIA consists of 27 amino acids with a characteristic arrangement that includes several disulfide bridges. These bridges are crucial for maintaining the structural integrity and biological activity of the peptide. The specific sequence includes key residues such as lysine and tyrosine, which are involved in its mechanism of action.

Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the three-dimensional structure of omega-conotoxin GVIA, revealing that it adopts a compact fold stabilized by disulfide bonds. The structural analysis indicates that the peptide has a well-defined conformation essential for its interaction with calcium channels .

Chemical Reactions Analysis

Omega-conotoxin GVIA undergoes several chemical reactions during its synthesis and biological activity:

  • Oxidation: The formation of disulfide bonds involves oxidation reactions where thiol groups (-SH) from cysteine residues react to form disulfide linkages (-S-S-).
  • Binding Interactions: In biological systems, omega-conotoxin GVIA interacts with N-type calcium channels through non-covalent interactions, including hydrogen bonding and ionic interactions with specific amino acid residues on the channel .

These reactions are critical not only for synthesizing the toxin but also for its functionality as a pharmacological agent.

Mechanism of Action

The primary mechanism of action for omega-conotoxin GVIA involves its selective blockade of N-type calcium channels (Cav2.2). By binding to these channels, omega-conotoxin GVIA inhibits calcium influx into neurons, leading to reduced neurotransmitter release. This effect is particularly significant in pain pathways, making it a potential therapeutic agent for pain management.

Studies have demonstrated that specific residues within the peptide contribute to its binding affinity and selectivity for N-type channels. For instance, substitutions at key positions can alter both potency and reversibility, highlighting the importance of structural features in its pharmacological profile .

Physical and Chemical Properties Analysis

Omega-conotoxin GVIA exhibits several notable physical and chemical properties:

Characterization techniques such as mass spectrometry have been utilized to confirm these properties and ensure purity during synthesis .

Applications

The applications of omega-conotoxin GVIA extend across various fields:

  • Pharmacology: Its ability to block N-type calcium channels makes it a valuable tool for studying pain mechanisms and developing new analgesics.
  • Neuroscience Research: Omega-conotoxin GVIA is used in experimental settings to dissect neuronal signaling pathways and assess calcium channel function.
  • Drug Development: Ongoing research aims to develop analogs or modified versions of omega-conotoxin GVIA with improved efficacy or reduced side effects for clinical use in pain management and other neurological disorders .
Introduction to Conotoxin GV

Taxonomic Origin and Ecological Role of Conus Species

Conotoxin GV originates from the venomous marine gastropods of the genus Conus, comprising over 700 species occupying tropical and subtropical reef ecosystems globally. These predators exhibit specialized feeding strategies categorized as vermivorous (worm-hunting), molluscivorous (mollusk-hunting), or piscivorous (fish-hunting). The Conus venom apparatus consists of a venom bulb (for toxin synthesis) and a venom duct (for storage and delivery), with transcriptomic analyses revealing significant differential gene expression between these structures [10]. Venom composition is highly specialized to prey type; for example, piscivorous species like Conus geographus produce venoms rich in neuromuscular toxins for rapid immobilization, while vermivorous species like Conus caracteristicus deploy toxins disrupting invertebrate-specific neural pathways [6] [10]. The evolutionary diversification of Conus toxins is driven by predator-prey arms races, resulting in accelerated mutation rates in toxin genes and lineage-specific venom profiles [1] [7].

Table 1: Ecological Specialization of Select *Conus Species*

SpeciesFeeding TypePrimary PreyVenom ComplexityGeographic Distribution
Conus geographusPiscivorousFish>1,000 peptidesIndo-Pacific reefs
Conus caracteristicusVermivorousPolychaete wormsHundreds of peptidesEastern Atlantic (Cabo Verde)
Conus textileMolluscivorousOther gastropodsHigh complexityTropical Pacific
Conus ateralbusVermivorousPolychaetesModerate complexityEndemic to Sal Island

Historical Context of Conotoxin Discovery and Classification

The discovery of conotoxins began in the 1960s with the isolation of crude Conus venom fractions, but structural characterization accelerated in the 1970s–1980s with advances in chromatography and mass spectrometry. Early work on Conus geographus identified μ-conotoxins (initially termed "geographutoxins") as potent blockers of muscle action potentials [2] [8]. Traditional toxin identification relied on labor-intensive bioassay-guided fractionation using high-performance liquid chromatography (HPLC) paired with functional screening in neuromuscular preparations [1] [4].

The advent of cDNA sequencing in the 1990s revolutionized conotoxin classification by revealing a conserved precursor organization: an N-terminal endoplasmic reticulum (ER) signal peptide, a propeptide region, and a C-terminal mature toxin domain. This led to the gene superfamily system, grouping toxins by signal peptide homology (e.g., A-, M-, O-superfamilies) [7] [9]. Conotoxin GV belongs to the M-superfamily, characterized by the conserved signal peptide sequence "MKLFVL..." [7] [9]. Further classification incorporates:

  • Cysteine frameworks: Defined by cysteine residue spacing (e.g., μ-conotoxins typically exhibit CC-C-C or C-C-CC patterns) [3].
  • Pharmacological targets: e.g., μ-conotoxins block voltage-gated sodium channels (NaV), ω-conotoxins target calcium channels, α-conotoxins inhibit nicotinic receptors [3] [5].

Table 2: Conotoxin Classification Systems

Classification BasisKey FeaturesExamples Relevant to GV
Gene SuperfamilySignal peptide homology; conserved across speciesM-superfamily (e.g., μ-conotoxins GIIIA, GIIIB)
Cysteine FrameworkArrangement of cysteine residues in mature peptideFramework III (CC-C-C); Framework XI (C-C-CC)
Pharmacological FamilyMolecular target and mechanism of actionμ-conotoxins (NaV channel pore blockers)

Modern discovery leverages high-throughput venom duct transcriptomics coupled with proteomic validation. For example, recent studies identified >194 novel conopeptides in Conus caracteristicus via integrated RNA sequencing and LC-MS/MS, bypassing traditional isolation [10].

Significance of Conotoxin GV in Venom Biology and Neuropharmacology

Conotoxin GV exemplifies the biochemical precision of Conus venoms. As a member of the μ-conotoxin family, it selectively inhibits voltage-gated sodium channels (NaV) in skeletal muscle (NaV1.4), acting as a pore blocker that competes with tetrodotoxin (TTX) at neurotoxin site 1 [2] [8]. Unlike δ-conotoxins (which delay NaV inactivation) or μO-conotoxins (gating modifiers), μ-conotoxins like GV physically occlude the ion permeation pathway [8]. This specificity arises from:

  • Disulfide bond architecture: Stabilizes the bioactive conformation. GV’s cysteine framework dictates its inhibitory cystine knot (ICK) motif, critical for target engagement [3] [9].
  • Electrostatic interactions: Positively charged residues (e.g., Arg, Lys) in GV bind acidic residues in NaV channel pore loops [8].

GV’s value in neuroscience lies in its ability to discriminate between NaV isoforms. It potently blocks TTX-sensitive NaV1.4 in muscle but shows minimal activity against neuronal NaV1.7 or cardiac NaV1.5 [2]. This selectivity enables:

  • Probing ion channel structure-function relationships: GV helped map the outer vestibule of NaV channels via mutagenesis studies [8].
  • Template for therapeutic development: While GV itself isn’t clinical, related μ-conotoxins inspire analgesics targeting neuronal NaV isoforms involved in pain signaling [1] [4].

Furthermore, GV illustrates the role of post-translational modifications (PTMs) in conotoxin function. Common PTMs include:

  • Pyroglutamylation of N-termini (enhancing stability) [6].
  • Hydroxylation of proline residues (influencing conformation) [1] [7].
  • C-terminal amidation (modulating receptor affinity) [5].

These modifications, combined with gene superfamily hypervariability, underscore how Conus venoms evolve novel pharmacological activities, positioning GV as a key model for studying evolutionary bioengineering of neurotoxins [1] [7] [10].

Properties

CAS Number

93438-65-4

Product Name

Conotoxin GV

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid

Molecular Formula

C88H138N26O44

Molecular Weight

2264.2 g/mol

InChI

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)

InChI Key

HTBKFGWATIYCSF-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Synonyms

CGX-1007;CONANTOKIN G;conotoxin GV;''SLEEPER PEPTIDE'';M.W. 2264.1 C88H138N26O44;Conotoxin GV, Sleeper Peptide;GE(GLA)(GLA)LQ(GLA)NQ(GLA)LIR(GLA)KSN-NH2;CONANTOKIN G (MARINE SNAIL, CONUS GEOGRAPHUS);GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2;H-GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.